REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.O=P(Cl)(Cl)Cl.[CH2:11]([N:18]1[C:30]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[C:24]2[C:19]1=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[C:31]([O-])(=[O:33])C.[Na+]>O>[CH2:11]([N:18]1[C:30]2[CH:29]=[CH:28][C:27]([CH:31]=[O:33])=[CH:26][C:25]=2[C:24]2[C:19]1=[CH:20][CH:21]=[C:22]([CH:4]=[O:5])[CH:23]=2)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:3.4|
|
Name
|
|
Quantity
|
3.5 mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
326 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
N-heptylcarbazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)N1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
820 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermometer, and addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The contents were cooled in a salt/ice bath
|
Type
|
CUSTOM
|
Details
|
reaches 0° C.
|
Type
|
CUSTOM
|
Details
|
to rise above 5° C
|
Type
|
TEMPERATURE
|
Details
|
the flask was heated to 90° C. for 24 hr
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
the solution was added slowly to a 4.5 liter beaker
|
Type
|
TEMPERATURE
|
Details
|
The beaker was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The brownish solid obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed repeatedly with water
|
Type
|
CUSTOM
|
Details
|
The resulting product was recrystallized once from toluene using activated charcoal
|
Type
|
CUSTOM
|
Details
|
dried under vacuum in an oven
|
Type
|
TEMPERATURE
|
Details
|
heated at 70° C. for 6 hr
|
Duration
|
6 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)N1C2=CC=C(C=C2C=2C=C(C=CC12)C=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |